N-Chlorocarbonyl Desloratadine
Description
Properties
Molecular Formula |
C₂₀H₁₈Cl₂N₂O |
|---|---|
Molecular Weight |
373.28 |
Synonyms |
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carbonyl Chloride |
Origin of Product |
United States |
Synthetic Methodologies for N Chlorocarbonyl Desloratadine
Classical Approaches and Mechanistic Considerations
The traditional synthesis of N-Chlorocarbonyl Desloratadine (B1670295) primarily involves the N-carbonylation of a Desloratadine precursor through nucleophilic acyl substitution. This section explores the reagents, mechanisms, and chemical principles governing this transformation.
Phosgenation and Phosgene (B1210022) Alternatives in N-Carbonylation Reactions
The formation of the N-chlorocarbonyl group is effectively an N-acylation reaction. Historically, phosgene (COCl₂) has been a primary reagent for such transformations. However, due to its extreme toxicity, safer alternatives are predominantly used in modern pharmaceutical manufacturing. For the synthesis of N-Chlorocarbonyl Desloratadine, reagents such as chloroethyl chloroformate are employed. mdpi.comlibretexts.org A patented method describes reacting a precursor, methyl-loratadine, with chloroethyl chloroformate to generate the N-chloroethoxy carbonyl desloratadine intermediate. libretexts.org
Phosgene equivalents, or alternatives, like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), offer significant advantages in handling and safety while generating phosgene in situ. googleapis.comjustia.comgoogleapis.com Triphosgene, a stable crystalline solid, can be used in stoichiometric amounts to dealkylate and carbonylate tertiary amines, such as N-substituted piperidines, to yield the corresponding carbamoyl (B1232498) chlorides. nih.gov This strategy is highly relevant for the synthesis of this compound from an appropriate N-substituted precursor. The reaction involves the tertiary amine attacking the phosgene equivalent, leading to the cleavage of an N-alkyl or N-benzyl group and the formation of the desired carbamoyl chloride. nih.gov
Reaction Kinetics and Thermodynamic Analysis of Formation Pathways
Specific kinetic and thermodynamic data for the synthesis of this compound is not extensively detailed in publicly available literature. However, the reaction kinetics can be inferred from studies on similar systems, such as the acylation of piperidines with acyl chlorides in benzene (B151609) solution. acs.org The N-acylation of a secondary amine like Desloratadine with a chloroformate is expected to follow second-order kinetics, being first order in both the amine and the acylating agent.
Computational and experimental studies on the kinetic resolution of disubstituted piperidines by acylation provide insight into the transition states involved. nih.govethz.ch These studies highlight that the reaction proceeds through a concerted 7-membered transition state, where the conformation of the piperidine (B6355638) ring significantly influences the reaction rate. nih.gov For this compound synthesis, the rate would be dependent on factors such as the concentration of reactants, temperature, and the solvent medium. The reaction is typically exothermic, as the formation of the stable amide-like C-N bond and the release of a stable leaving group (e.g., chloride) is an energetically favorable process.
Role of Leaving Groups and Nucleophilicity in Chlorocarbonylation
The synthesis of this compound is a classic example of nucleophilic acyl substitution. libretexts.orglibretexts.orgbyjus.com The reaction mechanism involves the nucleophilic attack of the secondary amine (the piperidine nitrogen of the Desloratadine moiety) on the electrophilic carbonyl carbon of the chloroformate reagent. byjus.com
The efficiency of this reaction is governed by two key factors:
Nucleophilicity of the Amine: The nitrogen atom of the piperidine ring in Desloratadine possesses a lone pair of electrons, making it a potent nucleophile. Its reactivity can be influenced by steric hindrance around the nitrogen and the electronic effects of the rest of the molecule.
Ability of the Leaving Group: The reactivity of the acylating agent is highly dependent on the quality of the leaving group. In a reagent like chloroethyl chloroformate, the chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). byjus.comgauthmath.com Good leaving groups are weak bases that can stabilize the negative charge they acquire upon departure. libretexts.orgyoutube.com This makes the carbonyl carbon more electrophilic and facilitates the collapse of the tetrahedral intermediate formed during the reaction, driving the equilibrium towards the product. libretexts.orgyoutube.com The order of reactivity for acyl derivatives generally follows the stability of the leaving group: acid chlorides > anhydrides > esters > amides. byjus.com
Modern and Sustainable Synthetic Strategies
In line with the growing emphasis on environmentally responsible manufacturing, modern synthetic chemistry seeks to implement principles of green chemistry to reduce waste, minimize energy consumption, and use less hazardous materials.
Green Chemistry Principles in N-Chlorocarbonyl Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry principles. The move from older, harsher methods for producing Desloratadine (e.g., direct hydrolysis of Loratadine with strong bases) to a more controlled, multi-step synthesis via the N-chlorocarbonyl intermediate represents an improvement in process efficiency and purity, which aligns with the principles of waste prevention and designing safer chemicals and processes. mdpi.comlibretexts.org
Key green chemistry considerations include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials from the reactants into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous organic solvents.
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. ias.ac.in
Solvent-Free or Alternative Solvent Systems
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. Research has demonstrated that N-acylation reactions can be performed efficiently under solvent-free conditions or in greener solvent systems. rsc.orgjmchemsci.comzenodo.org
A patent for Desloratadine synthesis via an N-chlorocarbonyl intermediate specifies the use of various chlorinated solvents for the formation step. libretexts.org While effective, these solvents are now considered environmentally undesirable. Modern approaches favor the exploration of alternative, more benign solvents or solvent-free reaction conditions.
The table below summarizes solvents mentioned in a patented synthesis pathway for a Desloratadine intermediate and provides a general environmental classification.
| Solvent Name | Formula | Type | Step Used In | Environmental/Safety Consideration |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Chlorinated | Intermediate Formation | Toxic, Carcinogenic, Environmentally Persistent |
| Trichloromethane | CHCl₃ | Chlorinated | Intermediate Formation | Toxic, Probable Carcinogen, Ozone-Depleting |
| 1,2-Dibromoethane | C₂H₄Br₂ | Halogenated | Intermediate Formation | Highly Toxic, Probable Carcinogen |
| n-Bromobutane | C₄H₉Br | Halogenated | Intermediate Formation | Toxic, Harmful to the Environment |
| Methanol | CH₃OH | Alcohol | Subsequent Deprotection | Flammable, Toxic |
This table is based on data from patent CN113004245B and general chemical safety information.
The development of solvent-free acylation methods, often facilitated by microwave irradiation or solid supports like silica, presents a promising green alternative. rsc.orgzenodo.org Such methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. mdpi.comjmchemsci.com The use of deep eutectic solvents (DESs) is also emerging as a green pathway for amine synthesis and modification. mdpi.com While specific applications to this compound are not yet published, these areas represent a key direction for future process optimization.
Microwave-Assisted and Ultrasonic-Assisted Synthesis
Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to accelerate reactions, improve yields, and enhance selectivity. milestonesrl.comrsc.org
Microwave-Assisted Synthesis:
Microwave-assisted synthesis utilizes the ability of dielectric heating to rapidly and uniformly heat reaction mixtures. rsc.org This technology can significantly reduce reaction times, often from hours to minutes, and lead to higher product yields and purity. milestonesrl.comrsc.org The rapid screening of reaction conditions, including catalysts and solvents, is a key advantage of modern microwave reactors. milestonesrl.com For the synthesis of N-heterocycles, a structural feature of Desloratadine, microwave irradiation has proven to be a highly effective method. rsc.org The ability to achieve high temperatures and pressures (up to 300°C and 199 bar) allows for a broad range of reaction conditions to be explored, enhancing selectivity and facilitating scale-up. milestonesrl.com
Ultrasonic-Assisted Synthesis:
Ultrasonic-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones within the reaction medium. ijcce.ac.irscispace.com This technique is particularly beneficial for reactions that are slow or require harsh conditions under conventional methods. ijcce.ac.ir The use of ultrasound can lead to increased reaction rates and higher yields. ijcce.ac.ir For instance, ultrasonic-assisted synthesis has been successfully applied to the preparation of various organic compounds, including Schiff bases and metal complexes, with significantly reduced reaction times compared to traditional refluxing methods. ijcce.ac.ir This method is considered environmentally friendly and can be a valuable tool in the synthesis of pharmaceutical intermediates. ijcce.ac.ir
| Parameter | Microwave-Assisted Synthesis | Ultrasonic-Assisted Synthesis |
| Energy Source | Dielectric Heating | Acoustic Cavitation |
| Primary Effect | Rapid, uniform heating | Localized high temperature and pressure |
| Key Advantages | Reduced reaction times, improved yields, enhanced selectivity, rapid screening | Increased reaction rates, higher yields, applicability to slow reactions |
| Typical Applications | Synthesis of N-heterocycles, optimization of reaction conditions | Synthesis of Schiff bases, metal complexes |
Atom Economy and Waste Minimization in Process Design
A central tenet of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.com Poor atom economy results in the generation of significant waste, as seen in reactions where a large portion of the reactants are converted into unwanted byproducts. primescholars.com
The synthesis of this compound and its subsequent conversion to Desloratadine can be designed to improve atom economy. Traditional methods for producing Desloratadine often involved the hydrolysis of loratadine, which could lead to more impurities and less favorable reaction conditions. vulcanchem.com Newer synthetic routes that utilize intermediates like this compound aim for higher efficiency and purity. vulcanchem.com
Waste minimization is a critical aspect of sustainable pharmaceutical manufacturing. This involves not only optimizing reactions for high atom economy but also considering the use and recycling of solvents, catalysts, and other reagents. The choice of synthetic pathway has a direct impact on the amount and nature of the waste generated. For example, moving away from stoichiometric reagents to catalytic systems can dramatically reduce waste.
| Principle | Description | Relevance to this compound Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the desired product. primescholars.com | Designing synthetic routes that minimize the formation of byproducts. |
| Waste Minimization | Reducing the generation of hazardous and non-hazardous waste. environmentclearance.nic.in | Selecting catalysts and solvents that can be recycled or are environmentally benign. |
Catalytic Approaches to N-Chlorocarbonyl Formation
The formation of the N-chlorocarbonyl group on the Desloratadine scaffold can be facilitated by various catalytic methods, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes.
Transition Metal Catalysis for C-N Bond Formation
Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many pharmaceuticals. nih.govrsc.org These methods often involve the activation of C-H or C-X bonds (where X is a leaving group) to facilitate the coupling with a nitrogen source. nih.govcore.ac.uk
In the context of this compound, transition metal catalysts could be employed to directly couple a chlorocarbonyl equivalent to the nitrogen atom of the piperidine ring of a Desloratadine precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are at the forefront of C-N bond formation, though they typically require pre-functionalized substrates. nih.gov Research is ongoing to develop catalytic systems that can directly functionalize C-H bonds, which would represent a more atom-economical approach. nih.gov
Recent advancements have also explored photoredox nickel dual catalysis for the cross-coupling of organic halides with oxalates to form esters, a transformation that could potentially be adapted for the synthesis of carbamates. chinesechemsoc.org
| Catalyst Type | Mechanism | Potential Application in this compound Synthesis |
| Palladium-based | Cross-coupling of aryl halides with amines (e.g., Buchwald-Hartwig). nih.gov | Coupling of a Desloratadine precursor with a chlorocarbonyl source. |
| Rhodium, Iridium, Cobalt | C-H amination via metal-nitrenoid intermediates. nih.gov | Direct functionalization of the N-H bond of the piperidine ring. |
| Nickel-based (Photoredox) | Radical cross-coupling of organic halides. chinesechemsoc.org | Potential for novel coupling strategies to form the N-chlorocarbonyl group. |
Organocatalysis in N-Carbonylation Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. These catalysts are often less toxic and more stable than their transition metal counterparts.
Visible light-driven organocatalyzed carbonylation of alkyl halides has been developed to produce esters and amides under metal-free conditions. researchgate.net This methodology proceeds through a photo-induced reduction to generate a carbon-centered radical, which then traps carbon monoxide to form an acylium cation. researchgate.net This reactive intermediate can then be intercepted by a nucleophile, such as the nitrogen atom of a Desloratadine precursor, to form the desired N-carbonyl product. researchgate.net The use of an organic photoredox catalyst allows the reaction to proceed under mild conditions. researchgate.net
Ligand Design and Optimization for Enhanced Selectivity
In transition metal catalysis, the choice of ligand is crucial for controlling the reactivity and selectivity of the metal center. The ligand can influence the steric and electronic properties of the catalyst, thereby directing the reaction towards the desired product and minimizing side reactions.
For C-N bond-forming reactions, a wide variety of ligands have been developed, including phosphines, N-heterocyclic carbenes (NHCs), and various bidentate and polydentate systems. The optimization of ligand structure is an active area of research aimed at improving catalyst performance for specific applications. For example, in the context of C-H amination, the design of ligands that stabilize the reactive metal-nitrenoid intermediate is key to achieving high efficiency and selectivity. nih.gov
Continuous Flow Chemistry for Process Intensification
Continuous flow chemistry offers several advantages over traditional batch processing, particularly for the large-scale synthesis of pharmaceuticals. azolifesciences.comrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.com
This technology can lead to improved product quality, reduced waste, and enhanced safety, especially for highly exothermic or hazardous reactions. azolifesciences.com The integration of in-situ analytical techniques, such as mass spectrometry and NMR spectroscopy, allows for real-time monitoring and optimization of the process. azolifesciences.com The application of continuous flow chemistry to the synthesis of pharmaceutical intermediates like this compound has the potential to streamline production, reduce costs, and improve sustainability. vulcanchem.comazolifesciences.com For instance, a continuous flow approach for the synthesis of aplysamine, a marine-derived drug, resulted in a four-fold increase in yield compared to batch methods. azolifesciences.com
| Parameter | Batch Processing | Continuous Flow Chemistry |
| Process Type | Discrete batches | Continuous stream |
| Process Control | Less precise | Precise control of temperature, pressure, time |
| Safety | Potential for thermal runaway | Enhanced safety for hazardous reactions |
| Scalability | Can be challenging | More straightforward scale-up |
| Waste Generation | Can be higher | Often reduced |
| Integration | Separate steps for reaction and analysis | In-situ analysis and purification possible azolifesciences.com |
Microreactor Design for N-Chlorocarbonyl Synthesis
The design of a microreactor for the synthesis of this compound is pivotal for achieving optimal reaction conditions and product quality. Modern microreactors are typically constructed from materials like glass, silicon, or stainless steel, chosen for their chemical resistance and thermal conductivity. mdpi.com For the synthesis of this compound, which may involve corrosive reagents, the material choice is critical to prevent reactor degradation and product contamination.
Microreactors for this application often feature micro-channels with diameters of less than 1 mm. mdpi.com This small scale facilitates superior heat and mass transfer compared to conventional batch reactors. researchgate.net The design often incorporates static mixers or complex channel geometries to ensure rapid and efficient mixing of the reactant streams—for instance, a solution of the Desloratadine precursor and the chloroformate reagent. This enhanced mixing is crucial for achieving high conversion rates and minimizing the formation of by-products. mdpi.com
Table 1: Key Microreactor Design Parameters
| Parameter | Description | Relevance to this compound Synthesis |
| Material of Construction | Glass, Silicon, Stainless Steel, Polymers (e.g., PDMS) mdpi.com | Ensures chemical compatibility with reactants and solvents, and efficient thermal management. |
| Channel Dimensions | Typically < 1 mm internal diameter mdpi.com | Provides a high surface-area-to-volume ratio for enhanced heat and mass transfer. |
| Mixing Mechanism | Static mixers, T-junctions, complex channel geometries mdpi.com | Promotes rapid and homogeneous mixing of reactants, leading to improved reaction kinetics and selectivity. |
| Reactor Volume | Variable, depending on the desired production scale | Influences residence time and throughput; can be adjusted for laboratory to pilot-scale production. |
Residence Time Distribution and Reaction Control in Flow
In continuous flow synthesis, residence time—the average time reactants spend in the reactor—is a critical parameter that directly influences reaction conversion and product distribution. rsc.org For the synthesis of this compound, precise control over residence time allows for the reaction to be quenched at the optimal point, maximizing the yield of the desired product while minimizing the formation of impurities.
The residence time distribution (RTD) in a microreactor is typically narrow, meaning that most of the reactant molecules spend a similar amount of time in the reactor. This is a significant advantage over batch reactors, where temperature and concentration gradients can lead to a broad RTD and a less uniform product. The narrow RTD in microreactors ensures consistent product quality.
Reaction control is further enhanced by the ability to precisely regulate temperature and pressure within the microreactor. The high surface-area-to-volume ratio allows for rapid heating or cooling, enabling excellent temperature control and the ability to safely perform highly exothermic reactions. researchgate.net By optimizing flow rate, temperature, and reactant concentrations, the synthesis of this compound can be fine-tuned to achieve high efficiency and purity. Computational Fluid Dynamics (CFD) can be employed to model the reaction conditions and predict the optimal parameters, reducing the need for extensive experimental screening. rsc.org
Table 2: Factors for Reaction Control in Flow Synthesis
| Factor | Method of Control | Impact on this compound Synthesis |
| Residence Time | Adjusting the flow rate and/or reactor volume rsc.org | Determines the extent of reaction; optimization is key to maximizing yield and minimizing by-products. |
| Temperature | External heating/cooling of the microreactor nuvisan.com | Influences reaction rate and selectivity; precise control prevents side reactions. |
| Reactant Concentration | Adjusting the concentration of stock solutions | Affects reaction kinetics and stoichiometry; can be optimized for maximum conversion. |
| Pressure | Use of back-pressure regulators | Allows for heating solvents above their boiling points, potentially accelerating the reaction. syrris.com |
Scale-Up Considerations from Laboratory to Pilot Scale
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale presents a different set of challenges compared to traditional batch processes. Instead of increasing the size of the reactor (scale-out), which can negatively impact heat and mass transfer, flow chemistry often employs a "numbering-up" or "scale-out" approach. mdpi.com This involves using multiple microreactors in parallel to increase production capacity while maintaining the optimal reaction conditions established at the lab scale. nuvisan.com
A key consideration during scale-up is ensuring that the process remains safe and efficient. This includes managing the handling of larger quantities of reagents and solvents, as well as ensuring consistent performance across all parallel reactor units. The transition from lab to pilot scale requires robust process control and automation to monitor and adjust parameters in real-time. ipindia.gov.in
Another important aspect is the development of inline purification and separation techniques to handle the continuous output from the reactor system. This can streamline the entire manufacturing process, reducing manual handling and potential for contamination. ucc.ie Successful scale-up relies on a thorough understanding of the reaction kinetics and fluid dynamics within the microreactor, often supported by process modeling and simulation. rsc.org
N Chlorocarbonyl Desloratadine As a Versatile Synthetic Building Block
Derivatization Chemistry of the N-Chlorocarbonyl Moiety
The N-chlorocarbonyl group is a highly reactive acylating agent, susceptible to nucleophilic attack. This reactivity is the foundation of its utility, allowing for the straightforward introduction of diverse functional groups onto the Desloratadine (B1670295) scaffold. The carbon atom of the chlorocarbonyl group is electrophilic and readily reacts with a wide range of nucleophiles, leading to the formation of stable derivatives. smolecule.commdpi.com
The reaction of N-Chlorocarbonyl Desloratadine with nucleophiles such as alcohols, phenols, and amines provides a direct route to the synthesis of corresponding carbamate (B1207046) and urea (B33335) derivatives.
Carbamates: When treated with alcohols or phenols, the N-chlorocarbonyl group undergoes a nucleophilic acyl substitution reaction to yield carbamates. This process is often facilitated by a base to neutralize the hydrogen chloride byproduct. The synthesis of Loratadine itself, which is the ethyl carbamate of Desloratadine, can be achieved through a related pathway involving the reaction of Desloratadine with ethyl chloroformate. chemicalbook.com This highlights the fundamental reactivity exploited in forming carbamates from the N-chlorocarbonyl intermediate.
Ureas: Similarly, reaction with primary or secondary amines leads to the formation of N,N'-substituted ureas. This reaction is typically rapid and high-yielding. Research into Desloratadine analogs has demonstrated the synthesis of various urea derivatives to explore structure-activity relationships. nih.gov For instance, N-phenylurea analogs of Desloratadine have been prepared in a single step from Desloratadine, showcasing the accessibility of this class of compounds. nih.gov Furthermore, a wide range of fluorinated and non-fluorinated thiourea (B124793) derivatives of Desloratadine have been synthesized, indicating the broad applicability of this synthetic approach for creating diverse analogs. nih.gov
Table 1: Examples of Derivatization Reactions of the N-Chlorocarbonyl Moiety
| Reactant | Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|---|
| This compound | R-OH (Alcohol) | -N-CO-OR | Carbamate |
| This compound | Ar-OH (Phenol) | -N-CO-OAr | Carbamate |
| This compound | R-NH₂ (Primary Amine) | -N-CO-NHR | Substituted Urea |
The reactive nature of the N-chlorocarbonyl group, or its isocyanate derivative formed via Curtius rearrangement, can be exploited for the construction of various heterocyclic systems. uobaghdad.edu.iq While specific examples starting directly from this compound are not extensively documented in mainstream literature, the known chemistry of related compounds suggests significant potential. For example, chlorocarbonyl isocyanate reacts with 5-aminopyrazoles to form pyrazolo[1,5-a]-1,3,5-triazines. researchgate.net This type of cyclization reaction, where the N-chlorocarbonyl moiety provides a key carbonyl component, could theoretically be applied to create novel, complex Desloratadine analogs fused or linked to new heterocyclic rings. The synthesis of such molecules is of interest in medicinal chemistry for exploring new pharmacological profiles. nih.govnih.govresearchgate.net
The term N-acylation in this context primarily refers to the reactions of the N-chlorocarbonyl group itself, which is an N-acyl moiety. As detailed in section 3.1.1, this group readily acylates nucleophiles like amines and alcohols to form ureas and carbamates.
N-alkylation of the Desloratadine scaffold is a separate transformation that can be influenced by the presence of the N-chlorocarbonyl group. N-alkylation typically occurs at the pyridine (B92270) nitrogen. However, direct alkylation of the piperidine (B6355638) nitrogen is blocked by the chlorocarbonyl group. This group can, therefore, serve as a protecting group for the piperidine nitrogen while other transformations, such as alkylation of the pyridine ring, are carried out. Subsequent removal of the chlorocarbonyl group would then allow for selective functionalization of the piperidine nitrogen. The regioselectivity of N-alkylation on similar indazole scaffolds has been shown to be influenced by electronic and steric factors, as well as reaction conditions. beilstein-journals.org
Stereochemical Control and Regioselectivity in Subsequent Transformations
The synthesis of Desloratadine derivatives often requires precise control over stereochemistry and regioselectivity to ensure the desired biological activity. drpress.org The rigid, tricyclic core of this compound imposes significant steric and electronic constraints that influence subsequent reactions.
Stereochemistry: The Desloratadine molecule possesses a helically chiral structure. nih.gov While it exists as a pair of enantiomers that rapidly interconvert at room temperature, introducing bulky substituents or creating rigid analogs can lead to configurationally stable atropisomers. nih.gov Synthetic methods that can control this stereochemistry are highly valuable. For example, peptide-catalyzed oxidation reactions have been used to achieve enantioselective synthesis of Loratadine N-oxide analogs. nih.gov The presence of the N-chlorocarbonyl group can influence the conformational preference of the tricyclic system, which in turn can direct the stereochemical outcome of reactions at other sites.
Regioselectivity: The electronic properties of the tricyclic system, including the electron-withdrawing chlorine atom at position 8 and the pyridine ring, dictate the regioselectivity of reactions like electrophilic substitution. The N-chlorocarbonyl group, being electron-withdrawing, deactivates the piperidine ring towards electrophilic attack, thereby enhancing the selectivity of reactions on the benzo researchgate.netbenthamdirect.comcyclohepta[1,2-b]pyridine core. In the synthesis of Desloratadine analogs, regioselective reactions are crucial for introducing functional groups at specific positions to modulate activity. researchgate.netnih.gov
Application in the Multi-Step Synthesis of Desloratadine and Analogs
This compound is a pivotal intermediate in advanced synthetic routes to Desloratadine. One patented method highlights its utility by starting with "methyl-loratadine," which is reacted with chloroethyl chloroformate to form an N-chlorocarbonyl intermediate. google.com This intermediate is then converted to Desloratadine via a reflux reaction in methanol. google.com
This approach offers significant advantages over traditional methods, such as the direct hydrolysis of Loratadine using strong bases like potassium hydroxide (B78521) or calcium hydroxide. google.comgoogle.com These older methods often require harsh conditions, long reaction times, and can generate a higher level of impurities that are difficult to remove. vulcanchem.com The use of the N-chlorocarbonyl intermediate allows for milder reaction conditions and can lead to a cleaner product with a higher yield. google.com
This synthetic strategy is also adaptable for producing a wide array of Desloratadine analogs. By reacting the this compound intermediate with various nucleophiles (as described in 3.1.1), a library of derivatives with different carbamate, urea, or other functionalities can be efficiently synthesized. nih.govbenthamscience.comnih.gov This versatility makes it a valuable tool in drug discovery and development for creating novel anti-allergic and anti-inflammatory agents. nih.gov
Table 2: Comparison of Synthetic Routes to Desloratadine
| Feature | Traditional Hydrolysis of Loratadine vulcanchem.comgoogle.com | This compound Intermediate Route google.com |
|---|---|---|
| Starting Material | Loratadine | Methyl-Loratadine |
| Key Reagent | Potassium Hydroxide / Calcium Hydroxide | Chloroethyl Chloroformate |
| Reaction Conditions | Harsh (strong base, prolonged heating) | Mild |
| Reaction Time | Often >7 hours | 4-8 hours for intermediate formation |
| Byproducts/Impurities | Higher levels of impurities generated | Cleaner reaction profile |
Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Characterization
In-Situ Spectroscopic Techniques for Mechanistic Elucidation (e.g., IR, Raman, NMR)
In-situ spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, providing dynamic information on the concentration of reactants, intermediates, and products. This allows for a deeper understanding of reaction kinetics and mechanisms without the need for sample extraction.
Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the functional group transformations that occur during the synthesis of N-Chlorocarbonyl Desloratadine (B1670295) from Desloratadine. In this reaction, the secondary amine group of Desloratadine reacts to form an N-carbonyl chloride. In-situ FTIR monitoring would allow for the real-time observation of the disappearance of the N-H bond vibration of the Desloratadine starting material and the simultaneous appearance of the characteristic carbonyl (C=O) stretching vibration of the N-Chlorocarbonyl product. This real-time analysis helps in optimizing reaction conditions to maximize yield and minimize byproduct formation. nih.gov FTIR is also extensively used in the characterization of Desloratadine and its multicomponent crystal forms, demonstrating its utility in identifying chemical conformations and intermolecular interactions. nih.govresearchgate.net
Raman spectroscopy, being complementary to IR, is particularly advantageous for monitoring reactions in aqueous or solvent-heavy media due to the weak Raman scattering of water. It can provide detailed information about the molecular structure and vibrational modes of the compounds involved in the reaction. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers highly detailed structural information about the species present in a reaction mixture over time. For the synthesis of N-Chlorocarbonyl Desloratadine, ¹H NMR could be used to monitor the chemical shift changes of the protons on the piperidine (B6355638) ring of Desloratadine as the N-H group is converted to the N-C(O)Cl group. This provides unambiguous evidence of product formation and can help identify any intermediates or side products. NMR studies have been successfully employed to investigate the inclusion complexes of Desloratadine, highlighting the technique's capability to elucidate detailed molecular interactions and structural arrangements in solution. researchgate.net
| Technique | Parameter Monitored | Information Gained | Reference Application (Desloratadine) |
|---|---|---|---|
| FTIR | Disappearance of N-H stretch, Appearance of C=O stretch | Reaction progress, endpoint determination, kinetics | Characterization of multicomponent crystals nih.govresearchgate.net |
| Raman | Changes in vibrational modes of the carbon skeleton and functional groups | Structural changes, reaction monitoring in aqueous media | General analysis of organic molecules nih.gov |
| NMR | Chemical shift changes of protons adjacent to the nitrogen atom | Unambiguous structural confirmation, mechanistic insights, byproduct identification | Study of inclusion complexes researchgate.net |
Hyphenated Chromatographic Methods for Complex Reaction Mixture Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated chromatography combines the separation power of chromatography with the identification capabilities of mass spectrometry, providing a robust tool for the analysis of complex mixtures generated during synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. It can be employed to analyze the reaction mixture from the synthesis of this compound to identify and quantify the starting material (Desloratadine), the desired product, and any volatile impurities or byproducts. Studies on Desloratadine have utilized GC-MS to analyze products of decomposition that occur after exposure to stressors like heat and UV light, demonstrating its effectiveness in separating and identifying related compounds in a mixture. scispace.comumlub.pl For instance, after a reaction, a GC-MS spectrum would show distinct peaks for Desloratadine and this compound at different retention times, with the mass spectrometer providing fragmentation patterns to confirm their identities. scispace.comumlub.pl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is ideal for analyzing complex liquid mixtures, particularly for non-volatile or thermally labile compounds. This method would be the primary choice for monitoring the synthesis of this compound. It allows for the separation of the product from the starting material, reagents, and byproducts, while the tandem mass spectrometer provides definitive structural confirmation and quantification. nih.gov Numerous validated LC-MS/MS methods have been developed for the quantification of Desloratadine and its metabolites in various matrices. researchgate.netamazonaws.comnih.gov These established methods, which detail specific columns, mobile phases, and mass transition parameters, provide a strong foundation for developing a method to analyze this compound reaction mixtures. nih.govresearchgate.netamazonaws.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) or Xbridge C18 (50 mm × 4.6 mm, 5 μm) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and Ammonium formate (B1220265) buffer (e.g., 60:40, v/v) | researchgate.net |
| Ionization Mode | Positive Ion Electrospray (ESI+) | amazonaws.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Desloratadine) | m/z 311.2 → 259.2 | nih.gov |
| MRM Transition (Internal Standard) | m/z 316.2 → 264.3 (for Desloratadine-d5) | nih.gov |
Advanced Solid-State Characterization Techniques for Polymorphism and Crystallization Studies (e.g., PXRD)
The solid-state properties of an active pharmaceutical ingredient or intermediate, such as this compound, are critical as they influence stability, solubility, and processability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration.
Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for the solid-state characterization of crystalline materials. It provides a unique diffraction pattern, or "fingerprint," for each polymorphic form. Desloratadine is known to exist in at least three polymorphic forms (I, II, and III). functmaterials.org.ua PXRD is used to identify these forms and to quantify the polymorphic content in a given sample. functmaterials.org.ua Studies have shown that external factors such as solvents, temperature, and pressure can induce polymorphic transitions in Desloratadine, which can be monitored by PXRD. functmaterials.org.uatbzmed.ac.ir For this compound, PXRD would be essential to:
Identify the crystalline form obtained after synthesis and purification.
Screen for the existence of different polymorphs by crystallization from various solvents.
Assess the crystalline stability of the final product under different storage conditions (e.g., temperature and humidity). nih.gov
The diffraction patterns provide precise 2θ values for the characteristic peaks of each polymorph, allowing for unambiguous identification. nih.govtbzmed.ac.ir
| Polymorph I | Polymorph III | Reference |
|---|---|---|
| 13.17° | 5.70° | nih.govfunctmaterials.org.ua |
| 18.70° | 11.20° | nih.govfunctmaterials.org.ua |
| 21.20° | 11.40° | nih.govfunctmaterials.org.ua |
| 25.28° | 15.31° | nih.govfunctmaterials.org.ua |
| 26.29° | 16.46° | nih.govfunctmaterials.org.ua |
These advanced analytical techniques provide a comprehensive toolkit for the development, monitoring, and characterization of this compound, ensuring a well-understood and controlled manufacturing process and a final product with consistent, well-defined properties.
Computational and Theoretical Investigations of N Chlorocarbonyl Desloratadine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-Chlorocarbonyl Desloratadine (B1670295). nih.gov These calculations can predict a variety of molecular properties that govern the compound's stability and reactivity.
Key Electronic Properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For N-Chlorocarbonyl Desloratadine, the HOMO is expected to be localized on the tricyclic Desloratadine moiety, while the LUMO would likely be centered on the highly electrophilic chlorocarbonyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, this would show a region of high positive potential (electrophilic) around the carbonyl carbon and a negative potential (nucleophilic) around the oxygen and chlorine atoms, as well as the nitrogen atom of the pyridine (B92270) ring. nih.gov This map is invaluable for predicting sites susceptible to nucleophilic attack, which is the primary reaction mechanism for this compound.
Reactivity Descriptors: Quantum chemical methods allow for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.in
| Descriptor | Definition | Predicted Significance for this compound |
| Chemical Hardness (η) | Resistance to change in electron configuration. | Expected to be relatively low, indicating high reactivity. |
| Electronegativity (χ) | The power to attract electrons. | Expected to be high due to the presence of electronegative Cl and O atoms. |
| Electrophilicity Index (ω) | A measure of the energy stabilization upon accepting electronic charge. | Predicted to be high, confirming its strong electrophilic character. |
| Note: The values in this table are qualitative predictions based on the chemical structure and findings for related compounds. |
These calculations collectively characterize this compound as a highly reactive electrophile, primed for reaction with nucleophiles at the carbonyl carbon.
Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time. vsu.ru For this compound, MD simulations can provide crucial insights into its reaction with nucleophiles (e.g., during the subsequent step of a synthesis) and how the surrounding solvent influences this process.
Simulating Reaction Pathways: MD simulations can be used to explore the energy landscape of a chemical reaction, such as the hydrolysis of the chlorocarbonyl group or its reaction with another amine. By simulating the approach of a nucleophile, it is possible to map the reaction coordinate and identify the transition state structure. This allows for the calculation of the activation energy barrier, which determines the reaction rate. Such simulations would likely show a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon, followed by the expulsion of the chloride ion.
Investigating Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. nih.gov
Polar Aprotic Solvents (e.g., Acetonitrile, THF): These solvents would be expected to solvate the polar ground state of this compound. Simulations would likely show the solvent dipoles orienting around the polar C-Cl and C=O bonds.
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds and may participate in the reaction (e.g., solvolysis). MD simulations can reveal the specific hydrogen bonding networks and their role in stabilizing the transition state, which can significantly lower the activation energy. vsu.ru
Radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, providing a detailed picture of the solvation shell. nih.gov
| Solvent Property | Potential Effect on Reaction with Nucleophile | Insight from MD Simulation |
| Polarity | Higher polarity can stabilize charged intermediates and transition states. | Detailed view of dipole-dipole interactions and solvation shell structure. |
| Protic/Aprotic | Protic solvents may compete as nucleophiles or stabilize anions via H-bonding. | Visualization of hydrogen bond networks and their persistence over time. |
| Viscosity | Higher viscosity can slow down the diffusion of reactants. | Calculation of diffusion coefficients and reactant encounter frequency. |
| Note: This table outlines the expected influence of solvents, which can be quantified and detailed through MD simulations. |
Prediction of Conformational Preferences and Energy Landscapes
The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds and the flexibility of the piperidine (B6355638) ring. Understanding these conformational preferences is important as they can influence reactivity.
Piperidine Ring Conformation: The piperidine ring in this compound is expected to predominantly adopt a chair conformation. However, due to the partial double-bond character of the N-C(O) bond (amide resonance), the ring can undergo inversion, and twist-boat conformations might also be accessible. nih.gov Computational studies on similar N-acylpiperidines have shown that the energy barrier for ring inversion can be significant. acs.org
Rotational Isomers: Rotation around the N-C(O) bond is restricted due to amide resonance, leading to the possibility of distinct rotational isomers (rotamers). The relative stability of these rotamers can be calculated using quantum chemical methods. The energy landscape can be mapped by performing a relaxed scan of the relevant dihedral angle, which would reveal the energy minima corresponding to stable conformers and the energy barriers separating them.
| Conformational Feature | Computational Method | Predicted Low-Energy State |
| Piperidine Ring | DFT Geometry Optimization | Chair conformation is likely the most stable. nih.govacs.org |
| N-C(O) Bond Rotation | Relaxed Potential Energy Scan | A planar arrangement of the N-C=O moiety is expected, with a significant rotational barrier. |
| Overall Structure | Conformational Search Algorithms | The global minimum energy structure would feature a chair piperidine and an optimal orientation of the chlorocarbonyl group relative to the tricyclic system. |
| Note: This table summarizes the likely conformational preferences based on studies of analogous N-acylpiperidine systems. |
DFT calculations on N-acylpiperidines suggest that pseudoallylic strain can dictate the orientation of substituents on the piperidine ring, favoring an axial position to minimize steric repulsion. nih.gov This effect would also be at play in determining the precise geometry of this compound.
Structure–Reactivity Relationship Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and more broadly, Structure-Reactivity Relationship (QSRR) studies, use computational models to correlate molecular structure with chemical reactivity. nih.gov While typically used for large datasets, the principles can be applied to understand how modifications to the Desloratadine scaffold would affect the reactivity of the N-chlorocarbonyl group.
Descriptor-Based Analysis: A hypothetical QSRR study could involve creating a library of virtual this compound analogs with different substituents on the aromatic rings. For each analog, a set of molecular descriptors would be calculated.
Electronic Descriptors: Atomic charges, dipole moments, HOMO/LUMO energies. researchgate.net
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters).
Topological Descriptors: Indices that describe molecular connectivity and shape.
The reactivity of the chlorocarbonyl group (e.g., the calculated activation energy for hydrolysis) could then be correlated with these descriptors using statistical methods like multiple linear regression (MLR). tandfonline.com
Hypothetical QSRR Model: A potential QSRR model might take the form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃q_C
Where:
log(k) is the logarithm of the reaction rate constant (representing reactivity).
σ is the Hammett parameter for a substituent on the aromatic ring (an electronic descriptor).
Eₛ is a steric parameter.
q_C is the calculated partial charge on the carbonyl carbon.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
Such a model would allow for the prediction of reactivity for new, unsynthesized analogs. For instance, it would likely predict that electron-withdrawing groups on the aromatic rings would increase the partial positive charge on the carbonyl carbon, making the compound more reactive towards nucleophiles. nih.govnih.gov This approach enables the rational design of intermediates with tailored reactivity for specific synthetic applications.
Future Directions and Emerging Research Areas
Chemo-Enzymatic Approaches in N-Chlorocarbonyl Desloratadine (B1670295) Synthesis
Currently, the synthesis of the desloratadine core and its subsequent activation to N-Chlorocarbonyl Desloratadine relies on conventional chemical methods. Future research is anticipated to focus on integrating enzymatic steps to enhance this process. For instance, enzymes could be employed for the stereoselective synthesis of a key chiral precursor in the desloratadine backbone, thereby ensuring high enantiomeric purity in the final product. Another potential application involves the enzymatic resolution of a racemic intermediate, a process that is often more efficient and environmentally benign than classical chemical resolution. While specific enzymes for the direct synthesis of this compound have not been identified, the broader principles of chemo-enzymatic synthesis suggest a fertile ground for innovation.
| Parameter | Conventional Chemical Synthesis | Hypothetical Chemo-Enzymatic Synthesis |
|---|---|---|
| Stereoselectivity | May require chiral auxiliaries or resolution steps, potentially lowering overall yield. | High stereoselectivity achieved using specific enzymes (e.g., lipases, reductases), leading to high enantiomeric excess. |
| Reaction Conditions | Often requires harsh conditions (extreme temperatures, pressures, or pH). | Typically mild, near-ambient conditions, reducing energy consumption and side reactions. |
| Solvents | Often relies on organic solvents that may be hazardous. | Frequently uses aqueous media or green solvents, improving the environmental profile. |
| Waste Generation | Can produce significant byproducts and waste from reagents and protecting groups. | Reduces waste due to higher selectivity and fewer required protection/deprotection steps. |
Flow Chemistry Integration with Advanced Analytical Techniques
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production in the pharmaceutical industry. nih.gov The synthesis of this compound, which involves the use of highly reactive and potentially hazardous reagents like phosgene (B1210022) or its equivalents (e.g., triphosgene), is an ideal candidate for this technology. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, significantly enhancing the safety and reproducibility of the process. nih.gov The small reactor volumes minimize the risk associated with handling unstable intermediates and exothermic reactions. nih.gov
The integration of Process Analytical Technology (PAT) is crucial to realizing the full potential of flow chemistry. pharmtech.comispe.orgadragos-pharma.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy can be coupled directly to the flow reactor. longdom.orgeuropeanpharmaceuticalreview.com This allows for real-time monitoring of the reaction, providing immediate feedback on conversion, yield, and impurity profiles. pharmtech.com Such a data-rich environment enables rapid process optimization and the implementation of a robust control strategy, ensuring consistent product quality and facilitating real-time release testing. ispe.org
| Parameter | Proposed Condition / Technique | Rationale |
|---|---|---|
| Reactor Type | Microreactor or Packed-Bed Reactor | Excellent heat and mass transfer; high surface-area-to-volume ratio for safety and efficiency. unimi.it |
| Reagents | Desloratadine, Triphosgene (B27547) (or equivalent), Non-nucleophilic base | Controlled, continuous introduction of highly reactive reagents improves safety. |
| Temperature | -10°C to 25°C (optimized) | Precise temperature control prevents decomposition and side-product formation. |
| Residence Time | Seconds to minutes | Short residence times minimize degradation of the unstable carbamoyl (B1232498) chloride product. |
| Online Analytical Method (PAT) | In-line FTIR or Raman Spectroscopy; At-line UPLC | Real-time monitoring of reactant consumption and product formation for process control and optimization. pharmtech.comadragos-pharma.com |
Machine Learning and AI in Reaction Design and Optimization
| Input Variables (Features) | Output Variables (Targets) | ||
|---|---|---|---|
| Parameter | Example Range/Type | Parameter | Example Value |
| Desloratadine Concentration | 0.1 - 1.0 M | Yield (%) | 0 - 100% |
| Phosgenating Agent Equivalents | 1.0 - 2.0 eq. | Purity (by HPLC, %) | 0 - 100% |
| Solvent | Toluene, DCM, Acetonitrile | Impurity Profile | Concentration of specific byproducts |
| Base | Pyridine (B92270), Triethylamine (B128534), DIPEA | ||
| Temperature | -10°C to 40°C | ||
| Reaction Time | 5 - 120 minutes |
Exploration of this compound as a Precursor for Novel Chemical Entities
The true value of this compound extends beyond its role as an intermediate in existing syntheses; it is a versatile and powerful building block for creating novel chemical entities. The carbamoyl chloride moiety is a highly reactive electrophile, enabling facile derivatization of the desloratadine scaffold. This opens the door to systematic structure-activity relationship (SAR) studies and the development of new therapeutics with potentially enhanced properties.
Researchers have already demonstrated that modifying the desloratadine structure can lead to compounds with improved anti-inflammatory activity or entirely new functionalities. researchgate.netnih.govresearchgate.net For example, this compound can react with a wide array of nucleophiles—such as alcohols, amines, and thiols—to generate diverse libraries of carbamates, ureas, and thiocarbamates, respectively. These new derivatives could exhibit altered pharmacological profiles, including:
Enhanced Potency: Modifications may lead to stronger binding affinity for the H1 histamine (B1213489) receptor.
Improved Selectivity: New derivatives could show greater selectivity for the H1 receptor over other receptors, reducing potential side effects.
Modified Pharmacokinetics: Changes to the molecule can alter its absorption, distribution, metabolism, and excretion (ADME) properties.
Novel Activities: Derivatization could introduce new biological activities, such as dual-action drugs or compounds targeting different therapeutic areas. nih.gov Recent work has even explored creating photoswitchable desloratadine ligands, a concept that could be readily accessed via this reactive intermediate. rsc.orgresearchgate.net
| Nucleophile Class | Resulting Derivative Class | Example Nucleophile | Potential Therapeutic Application |
|---|---|---|---|
| Amines (R-NH₂) | Ureas | Amino acid esters | Prodrugs with improved solubility or targeted delivery. |
| Alcohols (R-OH) | Carbamates | Polyethylene glycol (PEG) | Increased half-life and modified pharmacokinetic profile. |
| Thiols (R-SH) | Thiocarbamates | Cysteine | Covalent inhibitors or compounds with altered metabolic stability. |
| Hydrazines (R-NHNH₂) | Semicarbazides | Isoniazid analogue | Hybrid molecules with dual antihistamine and antimicrobial activity. |
Q & A
Basic Research Question
- Stress testing : Expose solutions to UV light (254 nm) and heat (40°C) for 30 hours. Monitor degradation via HPTLC (new Rf values) and GC-MS (new peaks with distinct retention times) .
- Degradation kinetics : Use zero-/first-order models to calculate rate constants and activation energy (Arrhenius plots) for thermal degradation .
- Structural elucidation : MS fragmentation patterns (e.g., m/z shifts) identify carbonyl cleavage or chlorinated byproducts .
How do pharmacogenomic factors influence desloratadine’s pharmacokinetic variability in preclinical models?
Advanced Research Question
- CYP2D6 polymorphism : ~6% of humans are poor metabolizers, leading to prolonged half-life (>50 hrs) and reduced 3-hydroxydesloratadine formation. Use population PK modeling to adjust pediatric doses (1–1.25 mg) for equivalent exposure to adults .
- Blood-brain barrier (BBB) studies : Radioligand binding in guinea pigs shows minimal CNS penetration, explaining low sedation risk despite H1 receptor affinity .
What in vitro models address discrepancies in desloratadine’s solubility and BCS classification?
Advanced Research Question
Reported solubility conflicts (e.g., 39.7 mg/mL in 0.1M HCl vs. 0.1 mg/mL in water) necessitate:
- pH-solubility profiling with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Dynamic dissolution testing with USP apparatus to correlate in vitro dissolution with in vivo absorption .
- Permeability assays using Caco-2 cells with P-glycoprotein inhibitors to assess efflux effects .
How do degradation pathways of desloratadine differ under photolytic vs. thermal stress?
Basic Research Question
- Photolysis : UV exposure causes rapid degradation (near-complete loss at 30 hrs) via N-dechlorination or carbonyl oxidation, confirmed by GC-MS .
- Thermal stress : Minimal degradation (<5%) at 40°C, suggesting stability in non-UV environments .
What statistical approaches validate desloratadine assay methods for regulatory compliance?
Basic Research Question
- Accuracy profiles : Calculate β-expectation tolerance intervals (e.g., 95% confidence) to ensure 95–105% recovery across the linear range .
- Risk-based validation : Apply AQbD (Analytical Quality by Design) principles to optimize factors like mobile phase composition and detection wavelength .
How does desloratadine’s prodrug design (from loratadine) impact its pharmacodynamic activity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
